![molecular formula C16H15N3O2S B2600099 N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide CAS No. 583820-27-3](/img/structure/B2600099.png)
N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
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Overview
Description
“N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide” is a complex organic compound. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle, and a nitrophenyl group, which is a type of aromatic ring with a nitro (-NO2) substituent. The compound also contains a carbothioamide group (-CSNH2), which is a type of functional group containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, the nitrophenyl group, and the carbothioamide group. These groups would likely confer specific physical and chemical properties to the compound .
Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The nitro group in the nitrophenyl ring, for example, is electron-withdrawing and could make the ring more susceptible to electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group, for example, could increase the compound’s reactivity. The isoquinoline ring could confer aromatic stability, and the carbothioamide group could participate in hydrogen bonding .
Scientific Research Applications
Pharmaceutical Intermediates
N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide: serves as a valuable intermediate in pharmaceutical synthesis. Researchers utilize it to create novel compounds with potential therapeutic applications. For instance, it has been employed in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide . These intermediates play a crucial role in drug discovery and development.
1,3,4-Thiadiazole Derivatives
The compound has been used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives. These derivatives exhibit diverse biological activities and are investigated for their antimicrobial properties. Researchers have explored various structural modifications to enhance their efficacy .
Biological Activity
Although specific biological activities of this compound remain an area of ongoing research, its structural features suggest potential interactions with biological targets. Researchers may explore its binding affinity to enzymes, receptors, or proteins.
Future Directions
properties
IUPAC Name |
N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-19(21)15-7-5-14(6-8-15)17-16(22)18-10-9-12-3-1-2-4-13(12)11-18/h1-8H,9-11H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDMRVXDWZOFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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